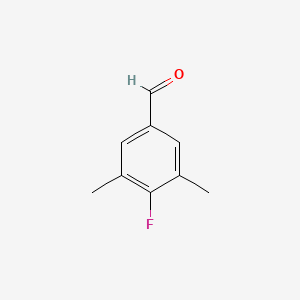
(5-(Methoxycarbonyl)furan-2-YL)boronic acid
Overview
Description
“(5-(Methoxycarbonyl)furan-2-YL)boronic acid” is a chemical compound with the molecular formula C6H7BO5 . It has a molecular weight of 169.93 . It is a solid substance and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for “(5-(Methoxycarbonyl)furan-2-YL)boronic acid” is 1S/C6H7BO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(5-(Methoxycarbonyl)furan-2-YL)boronic acid” is a solid substance . It has a molecular weight of 169.93 . The compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis of π-Extended Heteroarylfuran Systems
This compound is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems, which are important in the development of new materials with potential applications in electronics and photonics .
Suzuki Coupling for Stable Dye-Sensitized Solar Cells
It is involved in Suzuki coupling reactions, which are pivotal for synthesizing stable dye-sensitized solar cells, a promising type of solar cell due to their low cost and ease of production .
Chemical Synthesis and Catalysis
The compound has significant attention due to its potential applications in various fields such as chemical synthesis and catalysis. It can be used to introduce furan functional groups into molecules, which can be crucial for the development of pharmaceuticals and other complex organic compounds.
Antibacterial Activity
Recent studies have explored the synthesis of novel furan derivatives with antibacterial activity, where compounds like (5-(Methoxycarbonyl)furan-2-YL)boronic acid play a key role in the creation of these bioactive molecules .
Manufacture and Uses of Furan Platform Chemicals
Furan derivatives are important in the context of biomass conversion into valuable chemicals. This compound could be involved in the manufacture and uses of furan platform chemicals beyond fuels and plastics .
Organoboron Compounds in Synthetic Methodologies
Organoboron compounds, including furan boronic acids, are extensively used in synthetic methodologies for natural products and bioactive molecule synthesis due to their stability and reactivity .
Microwave-Assisted Synthesis
The compound is also used in microwave-assisted synthesis, which is a modern technique that accelerates chemical reactions, making the process more efficient and eco-friendly. It has been used in the synthesis of various heterocyclic compounds with potential antibacterial properties .
Safety and Hazards
“(5-(Methoxycarbonyl)furan-2-YL)boronic acid” is associated with several hazard statements, including H302 (harmful if swallowed), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin, eyes, or clothing .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can inhibit the activity of the target enzyme, leading to various downstream effects .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their susceptibility to hydrolysis .
Result of Action
Boronic acids are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .
properties
IUPAC Name |
(5-methoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQERRFTSQHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478957 | |
| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methoxycarbonyl)furan-2-YL)boronic acid | |
CAS RN |
876189-20-7 | |
| Record name | 2-Furancarboxylic acid, 5-borono-, 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876189-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

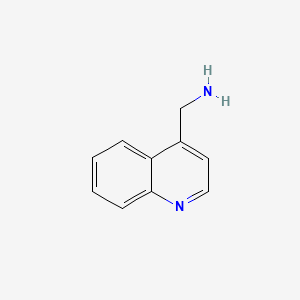



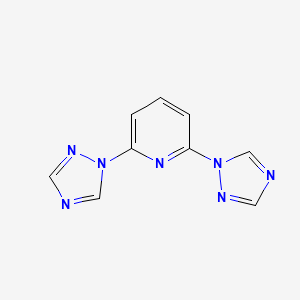
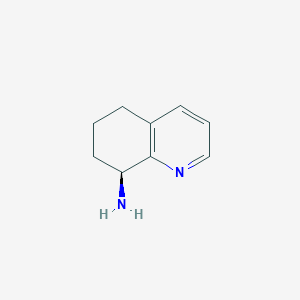
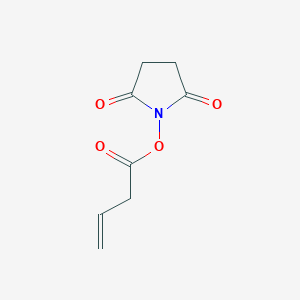
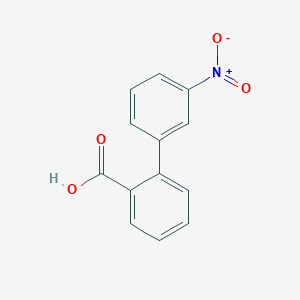
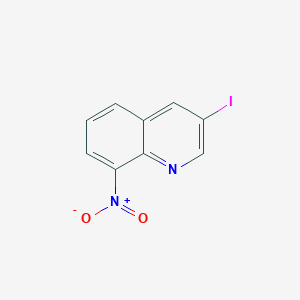
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
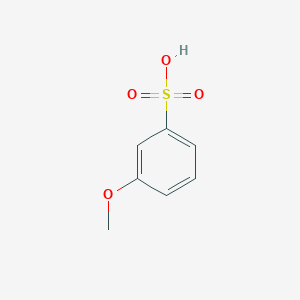
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)
